4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a tert-butyl group, a phenylethyl group, and a propanoate ester group, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate typically involves esterification reactions. One common method is the reaction between 4-tert-butyl-2-(1-phenylethyl)phenol and propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring and tert-butyl group contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylphenyl propanoate
- 2-(1-Phenylethyl)phenyl propanoate
- 4-Tert-butyl-2-(1-phenylethyl)phenol
Uniqueness
4-Tert-butyl-2-(1-phenylethyl)phenyl propanoate is unique due to the presence of both a tert-butyl group and a phenylethyl group, which impart distinct chemical and physical properties. This combination makes it more stable and reactive compared to similar compounds .
Properties
CAS No. |
6316-31-0 |
---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[4-tert-butyl-2-(1-phenylethyl)phenyl] propanoate |
InChI |
InChI=1S/C21H26O2/c1-6-20(22)23-19-13-12-17(21(3,4)5)14-18(19)15(2)16-10-8-7-9-11-16/h7-15H,6H2,1-5H3 |
InChI Key |
PSLACLLQCBVOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.